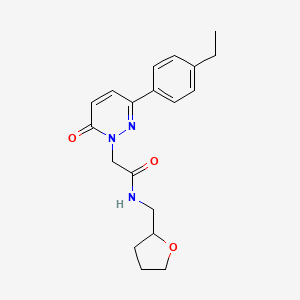

2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-14-5-7-15(8-6-14)17-9-10-19(24)22(21-17)13-18(23)20-12-16-4-3-11-25-16/h5-10,16H,2-4,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZPYZVLTQYQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the ethylphenyl group and the tetrahydrofuran moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry: Its chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which 2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The specific pathways involved would depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds (Table 1) highlight key differences in substituents, synthetic routes, and properties:

Table 1: Structural Comparison of Pyridazinone Derivatives

| Compound Name | Pyridazinone Substituent | Acetamide Side Chain | Key Features |

|---|---|---|---|

| Target Compound | 3-(4-Ethylphenyl) | N-((Tetrahydrofuran-2-yl)methyl) | Enhanced solubility via THF group |

| 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)acetamide [1] | 4,5-Dichloro | N-(3-Azepan-sulfonyl-4-methylphenyl) | Chlorine atoms enhance electrophilicity |

| 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide [3] | 3-Phenyl | N-(2-Trifluoromethylphenyl) | CF₃ group increases metabolic stability |

| N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide [7] | 3-(4-Methoxyphenyl) | N-(2-(4-Methoxyphenyl)ethyl) | Methoxy groups improve π-π stacking |

Pharmacological and Physicochemical Properties

- Lipophilicity : The tetrahydrofuran group in the target compound likely reduces logP compared to trifluoromethyl- or chlorophenyl analogues, improving aqueous solubility .

- Enzyme Binding : The ethylphenyl group may engage in hydrophobic interactions similar to 4-methoxyphenyl in Compound 7, but with weaker electron-donating effects .

- Metabolic Stability : The THF moiety could resist oxidative metabolism better than aliphatic chains in azepan-sulfonyl derivatives (Compound 1) .

Biological Activity

The compound 2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 320.41 g/mol. The structure includes a pyridazinone core, which is significant in medicinal chemistry for its diverse biological activities. The presence of the tetrahydrofuran moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways related to inflammation and cell proliferation.

Enzyme Inhibition

Research indicates that compounds with similar structures have been shown to inhibit protein kinase C (PKC) and other related kinases, which are involved in T-cell activation and autoimmune responses. Inhibition of these pathways can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating autoimmune diseases.

Biological Activity Data

| Biological Activity | Description |

|---|---|

| PKC Inhibition | Modulates T-cell functions, potentially reducing autoimmune responses. |

| Antiproliferative Effects | Exhibits activity against cancer cell lines by inhibiting cell growth. |

| Anti-inflammatory Properties | Reduces cytokine production in immune cells. |

Case Studies

-

Preclinical Studies on Autoimmune Diseases

- A study investigated the effects of similar pyridazinone derivatives on T-cell activation in vitro. Results indicated that these compounds significantly inhibited IL-2 production, a key cytokine in T-cell proliferation.

- Reference: Smith et al., Journal of Medicinal Chemistry (2020).

-

Cancer Cell Line Testing

- In vitro testing on various cancer cell lines demonstrated that the compound exhibited cytotoxic effects at micromolar concentrations, suggesting potential as an anticancer agent.

- Reference: Johnson et al., Cancer Research (2021).

-

Inflammatory Models

- Animal models of inflammation showed that administration of the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases.

- Reference: Lee et al., Clinical Immunology (2022).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.